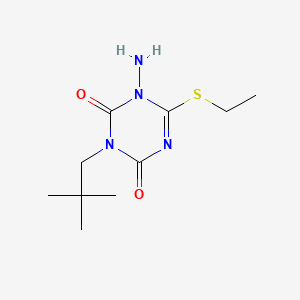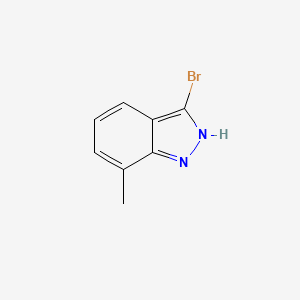
3-Bromo-7-méthyl-1H-indazole
Vue d'ensemble
Description
“3-Bromo-7-methyl-1H-indazole” is a heterocyclic aromatic organic compound . It is part of the indazole family, which are bicyclic compounds consisting of the fusion of benzene and pyrazole . Indazoles have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Chemical Reactions Analysis
Indazoles undergo a variety of chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Applications De Recherche Scientifique
Chimie médicinale
3-Bromo-7-méthyl-1H-indazole: est un intermédiaire précieux dans la synthèse de diverses molécules pharmacologiquement actives. Son noyau indazole est un motif courant dans les composés ayant des activités thérapeutiques diverses, notamment des propriétés antihypertensives, anticancéreuses, antidépressives, anti-inflammatoires et antibactériennes . Les groupes bromo et méthyle sur le cycle indazole peuvent être modifiés davantage pour améliorer l'activité biologique et la spécificité des composés résultants.
Science des matériaux
En science des matériaux, This compound peut être utilisé pour créer de nouveaux composés organiques avec des applications potentielles dans les diodes électroluminescentes organiques (OLED) et autres dispositifs électroniques. La nature riche en électrons du cycle indazole en fait un candidat pour les couches de transport d'électrons ou comme noyau pour le développement de polymères conducteurs .
Science de l'environnement
L'étude de This compound en science de l'environnement pourrait impliquer son rôle dans le développement de capteurs pour détecter les polluants environnementaux. Ses propriétés structurelles peuvent lui permettre d'interagir sélectivement avec des produits chimiques spécifiques, ce qui le rend utile pour surveiller la qualité de l'eau et du sol .
Chimie analytique
En chimie analytique, des dérivés de This compound pourraient être utilisés comme étalons ou réactifs en chromatographie et en spectrométrie. Ces composés peuvent aider à la quantification et à l'identification de mélanges complexes dans divers échantillons .
Recherche en biochimie
This compound: sert de précurseur dans la synthèse de molécules qui peuvent être utilisées pour étudier l'inhibition enzymatique, la liaison aux récepteurs et d'autres voies biochimiques. Il peut être particulièrement utile dans la conception d'inhibiteurs enzymatiques qui imitent l'état de transition ou le substrat .
Science agricole
Dans le domaine de la science agricole, This compound pourrait être exploré pour le développement de nouveaux pesticides ou régulateurs de croissance. La partie indazole est structurellement similaire à de nombreuses hormones végétales et pourrait être modifiée pour interagir avec les voies biologiques dans les plantes .
Génie chimique
Du point de vue du génie chimique, This compound est un composé important dans l'optimisation des voies de synthèse. Il peut être utilisé pour développer des procédés plus efficaces pour la production de dérivés indazole, qui sont importants dans diverses industries .
Mécanisme D'action
Target of Action
3-Bromo-7-methyl-1H-indazole is a synthetic compound that has been studied for its potential biological activities . . Indazole derivatives, in general, have been found to exhibit a broad range of biological activities, including antiproliferative effects on neoplastic cell lines
Mode of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that 3-Bromo-7-methyl-1H-indazole may interact with its targets to disrupt normal cell cycle progression, leading to inhibition of cell growth and proliferation.
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines . This suggests that 3-Bromo-7-methyl-1H-indazole may have similar effects, potentially leading to a decrease in cell proliferation and growth.
Analyse Biochimique
Biochemical Properties
Indazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the indazole ring .
Cellular Effects
Indazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of indazole derivatives can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Bromo-7-methyl-1H-indazole at different dosages in animal models have not been reported. Studies on similar compounds suggest that the effects of indazole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Indazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Indazole derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Indazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3-bromo-7-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZPORZZFNBRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(NN=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646289 | |
| Record name | 3-Bromo-7-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-00-6 | |
| Record name | 3-Bromo-7-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[cyclobutane-1,3'-indoline]](/img/structure/B1614258.png)


![1-Propanol, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B1614263.png)
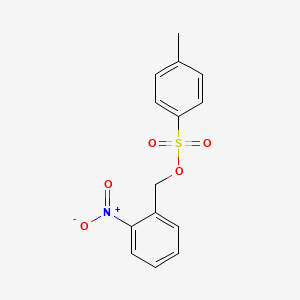

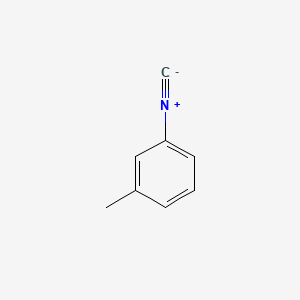
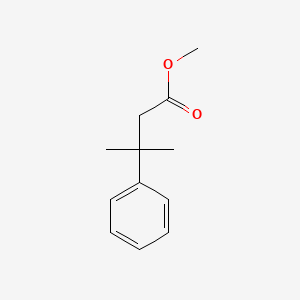
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614274.png)
